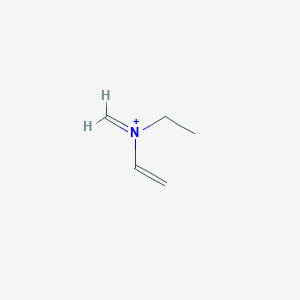
N-Ethenyl-N-ethylmethaniminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethenyl-N-ethylmethaniminium is an organic compound characterized by the presence of an ethenyl group attached to an ethylmethaniminium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethenyl-N-ethylmethaniminium can be achieved through several methods. One common approach involves the reaction of N-ethylmethanimine with an ethenylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon to facilitate the ethenylation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Ethenyl-N-ethylmethaniminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products include N-ethylmethanimine oxide.
Reduction: The major products include N-ethylmethanimine.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of the ethenyl group.
Scientific Research Applications
N-Ethenyl-N-ethylmethaniminium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethenyl-N-ethylmethaniminium involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to include modifications of proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-Methylmethanimine
- N-Ethylmethanimine
- N-Vinylmethanimine
Uniqueness
N-Ethenyl-N-ethylmethaniminium is unique due to its ethenyl group, which imparts distinct chemical reactivity compared to similar compounds. This unique feature makes it valuable for specific applications where such reactivity is desired.
Properties
CAS No. |
182165-72-6 |
|---|---|
Molecular Formula |
C5H10N+ |
Molecular Weight |
84.14 g/mol |
IUPAC Name |
ethenyl-ethyl-methylideneazanium |
InChI |
InChI=1S/C5H10N/c1-4-6(3)5-2/h4H,1,3,5H2,2H3/q+1 |
InChI Key |
XJHWBHMCQCITBR-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















